ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
Description
Ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate (CAS 2832-87-3) is a sulfur-containing heterocyclic compound with the molecular formula C₁₂H₁₃NO₂S₂ and a molecular weight of 267.37 g/mol . Its structure comprises a benzothiazine core with a thioxo (C=S) group at position 3, an ethyl ester at the side chain, and a fused benzene ring (Figure 1). The compound is synthesized via cyclocondensation of o-aminothiophenol derivatives with maleic anhydride, followed by esterification . Key spectral data include:
Properties
IUPAC Name |
ethyl 2-(3-sulfanylidene-4H-1,4-benzothiazin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-2-15-11(14)7-10-12(16)13-8-5-3-4-6-9(8)17-10/h3-6,10H,2,7H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXDYDXAQWIFEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=S)NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381282 | |
| Record name | Ethyl (3-sulfanylidene-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2832-87-3 | |
| Record name | Ethyl (3-sulfanylidene-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The compound belongs to the class of 4H-3,1-benzothiazine-2-thiones, characterized by a benzothiazine ring fused with a thioxo group at the 3-position and an ethyl acetate substituent at the 2-position. The synthesis generally proceeds via:
- Base-promoted cyclization of (E)-3-(2-aminoaryl)acrylates with carbon disulfide (CS₂).
- Formation of the benzothiazine ring through an intermolecular addition followed by intramolecular Michael addition .
- Utilization of mild reaction conditions without metal catalysts, favoring operational simplicity and substrate tolerance.
This approach is advantageous over earlier methods that required multi-step substrate preparations or metal catalysts and often resulted in low yields.
Detailed Preparation Procedure
Starting Materials and Reaction Conditions
- Substrates: (E)-3-(2-aminoaryl)acrylates, including ethyl 3-(2-aminophenyl)acrylate, serve as the primary starting materials.
- Reagents: Carbon disulfide (CS₂) is used in excess (commonly 4 equivalents) to facilitate thiocarbonyl formation.
- Base: Organic bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) or DBU are employed to promote the reaction.
- Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred.
- Temperature: Room temperature is typically sufficient, although some reactions are performed at 60°C in sealed tubes.
Reaction Mechanism Overview
- The amino group of the (E)-3-(2-aminoaryl)acrylate attacks carbon disulfide, forming a dithiocarbamate intermediate.
- This intermediate undergoes intramolecular cyclization via Michael addition onto the α,β-unsaturated ester moiety.
- The resulting heterocyclic ring system forms the benzothiazine-2-thione core.
- The ethyl acetate group remains intact, attached at the 2-position of the benzothiazine ring.
Optimization of Reaction Conditions
A comprehensive study on reaction parameters was conducted to maximize yields. The key findings are summarized in the following table:
| Entry | Base | Solvent | CS₂ Equiv. | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DBU | DMF | 10 | RT | 80 |
| 2 | Et₃N | DMF | 10 | RT | 76 |
| 3 | Na₂CO₃ | DMF | 10 | RT | 65 |
| 4 | NaHCO₃ | DMF | 10 | RT | 60 |
| 5 | KOH | DMF | 10 | RT | 82 |
| 6 | DABCO | DMF | 10 | RT | 85 |
| 7 | DABCO | DMSO | 4 | RT | 88 |
| 8 | DABCO | DMSO | 4 | 60 | 65 |
| 9 | DABCO | Toluene | 4 | RT | Trace |
| 10 | DABCO | CH₂Cl₂ | 4 | RT | Trace |
- Best conditions: DABCO as base, DMSO as solvent, 4 equivalents of CS₂, room temperature, yielding up to 88%.
Substrate Scope and Yields
The method tolerates various substituents on the aromatic ring of the (E)-3-(2-aminoaryl)acrylates, influencing the yield as follows:
| Substrate Substituent | Product Yield (%) | Notes |
|---|---|---|
| H (unsubstituted) | 80 | Standard reference substrate |
| 5-Methyl | 75 | Electron-donating group |
| 5-Fluoro | 86 | Electron-withdrawing, good yield |
| 5-Chloro | Moderate (not specified) | Electron-withdrawing |
| 5-Nitro | 36 | Strong electron-withdrawing, low yield |
Comparative Advantages of the Method
| Feature | Description |
|---|---|
| Catalyst-free | No metal catalysts required, simplifying purification |
| Mild conditions | Room temperature or slightly elevated temperatures |
| Good functional group tolerance | Works with various electron-donating and withdrawing groups |
| High yields | Up to 88% under optimized conditions |
| One-pot synthesis | Direct formation from readily available substrates |
| Avoids multi-step substrate synthesis | Unlike previous methods requiring 4-step substrate prep |
Additional Notes from Crystallographic Studies
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Starting material | (E)-3-(2-aminoaryl)acrylate | Substituted or unsubstituted |
| Reagent | Carbon disulfide (4 equiv) | Thiocarbonyl source |
| Base | DABCO (1 equiv) | Promotes cyclization |
| Solvent | DMSO | Polar aprotic, dissolves reactants |
| Temperature | Room temperature (RT) | Mild reaction condition |
| Reaction time | 2 days | Complete cyclization |
| Work-up | Concentration, column chromatography | Purified ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate exhibits a range of biological activities:
- Antibacterial Properties : Various studies have indicated that benzothiazine derivatives possess antibacterial effects. This compound is expected to share this property due to its structural similarities with other known antibacterial agents .
- Analgesic and Anti-inflammatory Effects : Research has shown that related compounds exhibit analgesic and anti-inflammatory properties. For instance, derivatives of benzothiazine have been tested for their efficacy in reducing inflammation and pain in animal models .
- Potential Anticancer Activity : There is emerging interest in the anticancer potential of benzothiazine derivatives. This compound may contribute to this area due to its unique thioxo group enhancing its reactivity and biological activity compared to other benzothiazines .
Case Studies
Several studies have documented the efficacy of benzothiazine derivatives in various applications:
Case Study 1: Analgesic Activity
A study investigated the analgesic effects of various benzothiazine derivatives, including ethyl esters. The results indicated that specific derivatives exhibited significant analgesic activity comparable to standard analgesics like Piroxicam and Meloxicam .
Case Study 2: Antimicrobial Screening
Another research focused on the antimicrobial properties of benzothiazine derivatives against a range of bacterial strains. The study found that certain compounds displayed potent antibacterial effects, suggesting potential applications in treating bacterial infections .
Case Study 3: Anticancer Research
Research exploring the anticancer activity of benzothiazine derivatives highlighted their ability to inhibit cancer cell proliferation in vitro. The study suggested that modifications in the molecular structure could enhance their effectiveness as anticancer agents .
Mechanism of Action
The mechanism of action of ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The benzothiazine ring structure allows for interactions with various biological pathways, contributing to its diverse biological effects .
Comparison with Similar Compounds
Substituent Variations at Position 3: Thioxo vs. Oxo Groups
The substitution of sulfur (thioxo) with oxygen (oxo) at position 3 significantly alters physicochemical and biological properties (Table 1):
Key Findings :
Ester Group Modifications: Ethyl vs. Methyl Esters
Variations in the ester group (ethyl vs. methyl) influence metabolic stability and reactivity:
Key Findings :
Positional Isomerism: 2-yl vs. 4-yl Substitution
The position of the acetoxy group (2-yl vs. 4-yl) affects electronic distribution and binding affinity:
Key Findings :
Heteroatom Replacement: Benzothiazine vs. Benzoxazine Derivatives
Replacing sulfur with oxygen in the heterocyclic ring (benzoxazines) alters electronic properties:
Biological Activity
Ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate is a compound belonging to the class of benzothiazine derivatives, characterized by its unique thioxo group and ethyl ester functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-diabetic properties.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₃N₁O₂S₂
- Molecular Weight : Approximately 267.37 g/mol
- Melting Point : 106 °C
- Boiling Point : Approximately 375 °C (predicted)
The presence of the thioxo group enhances the compound's reactivity, contributing to its potential biological activity compared to other benzothiazines .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that benzothiazine derivatives can inhibit the growth of various fungal species, such as Aspergillus niger and Aspergillus fumigatus, at concentrations as low as 10 µg/mL . The compound's mechanism likely involves disruption of cellular functions in pathogens.
Anticancer Potential
Studies have shown that benzothiazine derivatives possess anticancer activity. This compound may interact with specific molecular targets involved in cancer cell proliferation and apoptosis. The thioxo group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. Benzothiazine derivatives have demonstrated significant inhibition of inflammatory pathways, suggesting that this compound could be beneficial in treating inflammatory diseases .
Anti-diabetic Activity
Research has indicated that certain benzothiazine derivatives can mimic the effects of standard hypoglycemic drugs. This compound may exhibit similar properties through modulation of glucose metabolism .
Comparative Analysis with Related Compounds
A comparison of this compound with other related compounds highlights its unique biological activities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Methyl 2-(3-Oxo-3,4-dihydrobenzo[b][1,4]thiazin)acetate | Benzothiazine | Antidepressant activity |
| Ethyl 2-(3-Oxo-benzothiazole)acetate | Benzothiazole | Antiviral activity |
| Ethyl 2-(3-Oxo-benzothiazine)acetate | Benzothiazine | Antibacterial properties |
The distinct thioxo group in ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-y)acetate enhances its reactivity and potential biological activity compared to other benzothiazines .
Case Studies and Research Findings
Several studies have investigated the biological activity of ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-y)acetate:
- Antifungal Study : A study demonstrated that this compound effectively inhibited the growth of A. niger at concentrations below 10 µg/mL .
- Anticancer Research : In vitro studies indicated that ethyl 2-(3-thioxo) compounds showed significant cytotoxicity against various cancer cell lines (IC50 values ranging from low micromolar to sub-micromolar concentrations), suggesting a promising avenue for cancer treatment .
- Anti-inflammatory Mechanism : Experimental models revealed that treatment with this compound reduced inflammatory markers significantly compared to controls .
Q & A
Q. What is the standard synthetic route for ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate?
Methodological Answer: The compound is synthesized via nucleophilic substitution. A typical procedure involves refluxing 2H-benzo[b][1,4]thiazin-3(4H)-one with ethyl bromoacetate in dry acetone, catalyzed by anhydrous potassium carbonate. Reaction progress is monitored by TLC (hexane:ethyl acetate, 1:2). Post-reaction, the mixture is filtered to remove K₂CO₃, and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization or column chromatography .
Q. How is the structural confirmation of this compound performed?
Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks, with characteristic signals for the thioxo group (δ ~250-260 ppm in ) and ester carbonyl (δ ~170 ppm).
- X-ray crystallography : Single-crystal diffraction data collected at room temperature (e.g., using Mo-Kα radiation) resolves bond lengths, angles, and ring puckering. SHELXL is employed for refinement, with validation via R-factor analysis .
Q. What purity assessment methods are recommended?
Methodological Answer:
- TLC : Use acetone:methanol:chloroform (2:1:1) to determine Rf values and confirm homogeneity.
- HPLC : Employ a C18 column with a water:acetonitrile gradient (e.g., 70:30 to 50:50 over 20 min) and UV detection at 254 nm.
- Elemental analysis : Compare experimental C, H, N, and S percentages with theoretical values .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during structure refinement?
Methodological Answer:
- Disorder handling : Use PART instructions in SHELXL to model split positions, with occupancy refinement constrained to sum to 1.
- Twinning detection : Analyze intensity statistics (e.g., Hooft parameter) and apply TWIN/BASF commands in SHELXL for detwinning.
- Validation tools : Check ADDSYM in PLATON to identify missed symmetry operations and validate with Rint and CC1/2 metrics .
Q. What strategies optimize structure-activity relationship (SAR) studies for benzothiazine derivatives?
Methodological Answer:
- Analog design : Introduce substituents at positions 6 (e.g., -CF₃, -NO₂) or modify the ester group to amides/hydrazides (e.g., via coupling with EDCl/HOBt).
- Bioactivity assays : Test antimicrobial activity via broth microdilution (MIC determination against S. aureus/E. coli) or assess antidepressant potential using forced swim tests (FST) in murine models .
Q. How can computational methods predict binding modes with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina with a Lamarckian genetic algorithm. Prepare the ligand (AM1-BCC charges) and receptor (e.g., topoisomerase I, PDB: 1SC7) using AutoDockTools. Validate poses with RMSD clustering and MM/GBSA binding energy calculations.
- MD simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force field to assess stability of ligand-protein complexes .
Q. What experimental precautions ensure stability during kinetic studies under varying pH/temperature?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
